
Diethyl 2-(4-bromobenzyl)malonate
Overview
Description
Diethyl 2-(4-bromobenzyl)malonate (molecular formula: C₁₄H₁₆BrNO₄; molecular weight: 342.19 g/mol) is a brominated malonate ester characterized by a 4-bromobenzyl substituent at the central carbon of the malonate core. This compound is structurally notable for its two ethoxy ester groups and the electron-withdrawing bromine atom on the benzyl moiety, which influence its reactivity in nucleophilic substitutions and cycloadditions . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and ligands. Key applications include its role in synthesizing quinolone derivatives with antibacterial activity and its use in annulation reactions to form complex polycyclic frameworks .
Preparation Methods
Alkylation via Diazonium Salt Intermediate
One of the more sophisticated approaches involves preparing a diazonium salt intermediate from 4-bromoaniline derivatives, followed by coupling with diethyl malonate under alkaline conditions.
Diazotization: 4-bromoaniline is reacted with a nitrite source (e.g., isoamyl nitrite) in the presence of a catalyst such as cuprous chloride or cuprous iodide to form the corresponding aryl diazonium salt. The reaction is typically conducted at low temperatures (5–10 °C) in polar aprotic solvents like tetrahydrofuran, acetonitrile, or N,N-dimethylformamide to stabilize the diazonium intermediate and minimize byproducts.
Coupling Reaction: The diazonium salt is then reacted with diethyl malonate in the presence of a strong base such as potassium tert-butoxide or sodium ethoxide. The reaction temperature is maintained around 15–20 °C to optimize yield and selectivity.
Isolation: The product is isolated by aqueous quenching, filtration, and recrystallization, often using n-hexane as a solvent to purify the diethyl 2-(4-bromobenzyl)malonate.
- A Chinese patent (CN109336762B) describes a similar method for a related compound, diethyl 2-(2,6-diethyl-4-methylbenzene)malonate, achieving yields between 82–90.6% depending on the base and reaction conditions used. This method emphasizes the importance of reaction temperature control and solvent choice to avoid decomposition of diazonium salts and reduce waste generation.
Parameter | Conditions | Outcome/Yield |
---|---|---|
Diazotization temperature | 5–10 °C | Stable diazonium salt |
Coupling reaction temperature | 15–20 °C | 82–90.6% yield |
Base used | Potassium tert-butoxide or sodium ethoxide | Influences yield |
Solvents | THF, acetonitrile, DMF | Solvent choice critical |
Purification solvent | n-Hexane | High purity product |
Direct Alkylation of Diethyl Malonate with 4-Bromobenzyl Halide
An alternative and more straightforward method involves the direct alkylation of diethyl malonate with 4-bromobenzyl bromide or chloride under basic conditions.
Base: Strong bases such as sodium ethoxide or potassium tert-butoxide deprotonate diethyl malonate to form the enolate ion.
Alkylation: The enolate then reacts with 4-bromobenzyl halide to form this compound.
Reaction Conditions: Typically performed in polar aprotic solvents like acetonitrile or tetrahydrofuran at temperatures ranging from room temperature to 60 °C.
Purification: The product is isolated by aqueous work-up and recrystallization.
This method is widely used due to its simplicity and relatively high yields, although it may require careful control of reaction conditions to avoid side reactions such as polyalkylation.
Knoevenagel Condensation Followed by Reduction
Another approach involves a Knoevenagel condensation between diethyl malonate and 4-bromobenzaldehyde to form an alkylidenemalonate intermediate, which is then reduced to the desired this compound.
Condensation: Diethyl malonate and 4-bromobenzaldehyde are reacted in ethanol with catalytic piperidine and acetic acid, often in the presence of molecular sieves to trap water formed during the reaction.
Reduction: The alkylidenemalonate intermediate is subsequently reduced, typically by catalytic hydrogenation, to yield the benzyl-substituted malonate.
Advantages: This method allows for the preparation of a variety of substituted malonates and can be adapted for asymmetric synthesis.
Example: Literature reports show complete conversion overnight at 60 °C, with subsequent reduction steps yielding high purity products.
Comparative Summary Table of Preparation Methods
Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |
---|---|---|---|---|
Diazotization & Coupling | 4-bromoaniline, isoamyl nitrite, Cu(I) catalyst, base (KOtBu), THF/DMF, 5–20 °C | High selectivity, moderate temperature | Diazonium salt instability, complex handling | 82–90 |
Direct Alkylation | Diethyl malonate, 4-bromobenzyl bromide, base (NaOEt), acetonitrile, RT–60 °C | Simple, straightforward | Risk of polyalkylation, side products | 70–85 |
Knoevenagel Condensation + Reduction | Diethyl malonate, 4-bromobenzaldehyde, piperidine, ethanol, molecular sieves, hydrogenation | Versatile, adaptable for derivatives | Requires two steps, reduction setup | 75–90 |
Research Notes and Environmental Considerations
Solvent Selection: Polar aprotic solvents like tetrahydrofuran, acetonitrile, and N,N-dimethylformamide are preferred for diazotization and alkylation reactions due to their ability to stabilize intermediates and dissolve reagents effectively.
Temperature Control: Maintaining low temperatures during diazotization (5–10 °C) is critical to prevent decomposition of diazonium salts and reduce byproduct formation.
Catalysts: Cuprous salts (CuCl, CuI) catalyze diazotization efficiently, improving yields and reaction rates.
Environmental Impact: Aqueous diazotization systems generate significant waste and unstable intermediates, whereas organic solvent systems with controlled temperature and catalyst use offer greener alternatives.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-bromobenzyl)malonate can undergo various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted benzyl acetates.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.
Decarboxylation: Heating the compound in the presence of a strong acid or base can induce decarboxylation.
Major Products:
Alkylation: Yields dialkylated malonates.
Hydrolysis: Produces diethyl malonate and 4-bromobenzyl alcohol.
Decarboxylation: Forms substituted benzyl acetates and carbon dioxide.
Scientific Research Applications
Organic Synthesis
Versatile Intermediate
Diethyl 2-(4-bromobenzyl)malonate is utilized as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for the formation of new carbon-carbon bonds, facilitating the synthesis of pharmaceuticals, natural products, and functional materials. For instance, it has been reported to aid in the synthesis of chromanones, which are heterocyclic compounds with potential biological activities .
Reaction Mechanisms
The compound's multiple functional groups enable researchers to study reaction mechanisms involving its ester and benzyl moieties. This investigation provides insights into organic reaction pathways and helps elucidate the reactivity patterns of similar compounds .
Medicinal Chemistry
Pharmaceutical Development
this compound plays a significant role in medicinal chemistry. It has been involved in the synthesis of various therapeutic agents, including compounds with anticancer properties and other biologically active molecules. The presence of the bromine atom enhances its electrophilic character, making it suitable for coupling reactions with nucleophiles .
Enantioselective Synthesis
Chiral Building Blocks
Recent studies have highlighted its use in enantioselective synthesis, particularly in the context of Michael addition reactions. The compound can serve as a substrate for organocatalytic reactions that produce chiral malonates with high enantioselectivity . This application is crucial for developing new drugs that require specific stereochemistry for efficacy.
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Synthesis of Chromanones : A research article demonstrated its use in synthesizing chromanones, highlighting its potential biological activities .
- Enantioselective Michael Addition : Another study explored its role as a substrate in enantioselective organocatalytic reactions, showcasing its utility in producing chiral compounds .
- Pharmaceutical Synthesis : The compound has been involved in synthesizing various medicinally relevant compounds, including those targeting cancer and other diseases .
Mechanism of Action
The mechanism of action of Diethyl 2-(4-bromobenzyl)malonate primarily involves its reactivity as an enolate precursor. The enolate ion formed from the compound can participate in various nucleophilic substitution and addition reactions, facilitating the formation of carbon-carbon bonds. This reactivity is harnessed in synthetic organic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Diethyl 2-(4-bromobenzyl)malonate and Analogs
Key Observations :
- The bromine atom in this compound enhances electrophilicity compared to chlorine or hydrogen analogs, facilitating nucleophilic aromatic substitutions .
- Perfluorophenyl derivatives (e.g., ) exhibit higher reactivity due to stronger electron-withdrawing effects, enabling direct synthesis without harsh conditions .
- Pyridinylmethylene analogs () show unique reactivity in [3+2] annulations due to nitrogen’s lone pair, which stabilizes transition states .
Key Observations :
- The bromobenzyl derivative requires NaH as a base in DMF for efficient alkylation, similar to perfluorophenyl analogs .
- Chlorophenylamino-methylene derivatives () are synthesized via condensation with anilines, yielding moderately due to steric hindrance from the amino group .
Key Observations :
- Bromobenzyl malonates are critical in synthesizing 4-quinolones, where bromine enhances lipophilicity and target binding .
- Ethoxymethylene analogs () enable rapid cyclization into quinolones, outperforming bromobenzyl derivatives in reaction simplicity .
- Phenylacetyl malonates () are preferred for non-heterocyclic pharmaceuticals due to their flexible alkyl chains .
Physicochemical Properties
Table 4: Melting Points and Solubility
Key Observations :
Biological Activity
Diethyl 2-(4-bromobenzyl)malonate is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a malonate backbone and a bromobenzyl substituent, enhances its reactivity and biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
This compound has a molecular formula of and a molecular weight of approximately 329.191 g/mol. The presence of the bromine atom in the para position of the benzyl group increases its electrophilicity, making it a versatile intermediate for various synthetic applications. This compound can undergo transformations to create new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals and natural products .
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Anticancer Properties : Studies have indicated that derivatives of malonate compounds exhibit anticancer activity. For instance, certain analogs have been synthesized that demonstrate cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance. Inhibitors of this enzyme are considered for therapeutic applications in conditions like glaucoma and epilepsy .
- Synthetic Applications : this compound is utilized as a building block in the synthesis of biologically active marine metabolites and other complex molecules. Its application in synthesizing chromanones, which possess potential biological activities, underscores its significance in drug development .
Case Studies
- Synthesis of Chromanones : A study demonstrated the use of this compound in synthesizing chromanones, which are known for their diverse biological activities including anti-inflammatory and anticancer properties. The synthesis involved multi-step reactions that leveraged the compound’s reactivity .
- Anticancer Activity Assessment : Research conducted on derivatives of diethyl malonate revealed that modifications at the benzyl position could enhance anticancer efficacy. These studies typically involved evaluating cytotoxicity against human cancer cell lines using assays to measure cell viability .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₃H₁₃BrO₄ | Bromobenzyl substituent enhances reactivity | Anticancer properties |
Diethyl Malonate | C₈H₁₄O₄ | Basic malonate structure without substituents | Limited biological activity |
Dimethyl 2-(4-bromophenyl)malonate | C₉H₉BrO₄ | Similar bromophenyl group but different ester | Potential enzyme inhibition |
Diethyl 2-(4-chlorobenzyl)malonate | C₁₃H₁₃ClO₄ | Chlorine instead of bromine affecting reactivity | Varies based on halogen substitution |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Diethyl 2-(4-bromobenzyl)malonate?
The compound is typically synthesized via alkylation of diethyl malonate. A common method involves reacting diethyl malonate with 4-bromobenzyl bromide under basic conditions (e.g., sodium hydride or potassium carbonate in THF or DMF). The reaction proceeds via enolate formation, followed by nucleophilic substitution at the benzylic position . For example, sodium hydride deprotonates diethyl malonate to generate the enolate, which attacks the 4-bromobenzyl halide. Purification is achieved using column chromatography (hexane/ethyl acetate) or recrystallization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the malonate backbone, ethyl ester groups, and 4-bromobenzyl substituent. Aromatic protons appear as a doublet (δ ~7.3–7.5 ppm), while the benzylic CH resonates at δ ~3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHBrO with [M+H] at ~335.0 m/z) .
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~600 cm (C-Br stretch) .
Q. How can researchers purify this compound effectively?
Post-synthesis purification often involves:
- Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (e.g., 80:20 to 60:40) to separate unreacted starting materials and byproducts .
- Recrystallization : Using ethanol or methanol to obtain high-purity crystals. Crystallization conditions (e.g., slow cooling) should be optimized to avoid co-precipitation of impurities .
Advanced Research Questions
Q. How can substituent effects on reactivity be systematically studied in this compound derivatives?
Researchers can modify the bromobenzyl group or malonate ester to investigate electronic and steric effects:
- Electron-Withdrawing Groups (EWGs) : Replace the 4-bromo substituent with nitro or trifluoromethyl groups to assess impact on alkylation rates and enolate stability .
- Steric Modifications : Introduce bulky substituents (e.g., 2,4-dinitrophenyl) to study hindrance during nucleophilic attacks. Kinetic studies (e.g., monitoring reaction rates via HPLC) provide quantitative data .
- Comparative Tables : Use tables to correlate substituent properties (Hammett σ values, molar refractivity) with reaction outcomes (yield, selectivity) .
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay Variability : Differences in cell lines, bacterial strains, or assay protocols (e.g., MIC vs. IC measurements). Standardize assays using controls like ciprofloxacin or doxorubicin .
- Purity Concerns : Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 4-chloro vs. 4-bromo derivatives) to identify critical functional groups. SAR tables highlighting substituent effects on activity are essential .
Q. What strategies optimize reaction conditions for large-scale synthesis of this compound?
Scale-up requires:
- Solvent Selection : Replace THF with cheaper, higher-boiling solvents (e.g., toluene) to facilitate reflux and improve yield .
- Catalyst Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance enolate formation in biphasic systems .
- Batch vs. Flow Reactors : Evaluate continuous flow systems for improved heat/mass transfer, reducing side reactions (e.g., hydrolysis of the bromobenzyl halide) .
Q. How does hydrolysis of this compound proceed under acidic vs. basic conditions?
Hydrolysis pathways vary significantly:
- Basic Conditions (NaOH/EtOH) : Typically yield the malonic acid derivative, but steric hindrance from the 4-bromobenzyl group may slow hydrolysis. Monitor via H NMR for ester peak disappearance .
- Acidic Conditions (HBr/AcOH) : Lead to decarboxylation, producing 2-(4-bromobenzyl)acetic acid. This is a common side reaction; use TLC to track intermediates and adjust reaction time/temperature .
Properties
IUPAC Name |
diethyl 2-[(4-bromophenyl)methyl]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUINVWBCZQIJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446228 | |
Record name | diethyl 2-(4-bromobenzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-78-0 | |
Record name | diethyl 2-(4-bromobenzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.